1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-

Catalog No.
S517660
CAS No.
77-08-7
M.F
C21H24O4
M. Wt
340.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3...

CAS Number

77-08-7

Product Name

1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-

IUPAC Name

1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5',6,6'-tetrol

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C21H24O4/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8,22-25H,9-10H2,1-4H3

InChI Key

POFMQEVZKZVAPQ-UHFFFAOYSA-N

SMILES

CC1(CC2(CC(C3=CC(=C(C=C32)O)O)(C)C)C4=CC(=C(C=C41)O)O)C

Solubility

Soluble in DMSO

Synonyms

AI 3-16787; AI-3-16787; AI3-16787;

Canonical SMILES

CC1(CC2(CC(C3=CC(=C(C=C32)O)O)(C)C)C4=CC(=C(C=C41)O)O)C

Description

The exact mass of the compound 1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl- is 340.1675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512922. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Scientific databases like PubChem () do not indicate any known documented research applications.

Further Investigation:

  • Chemical Suppliers: Some chemical suppliers may provide information on the intended use of the compound in their product descriptions although this information may not be based on published research.
  • Patent Literature: Patent applications describing the synthesis or use of the compound may offer clues about potential applications ().
  • Origin: Information on the specific origin or natural source of this compound is currently limited. However, the presence of the "indene" group suggests a possible connection to coal tar or petroleum derivatives.
  • Significance: Research on this specific molecule appears to be scarce. However, similar spirocyclic indene derivatives have been explored for their potential applications in material science.

Molecular Structure Analysis

  • Key Features: The molecule consists of two indene units (aromatic rings with a five-membered and a six-membered carbon ring fused together) linked through a spiro connection. This means a single carbon atom is shared between the two indenes. Additionally, the molecule has four hydroxyl groups (OH) at specific positions (5, 5', 6, and 6') and four methyl groups (CH3) attached to the third carbon of each indene ring (positions 3, 3', 3, and 3').

Chemical Reactions Analysis

  • Bromination: Reaction with bromine (Br2) can introduce bromine atoms onto the aromatic rings [].
  • Oxidation: Indene derivatives can be oxidized by strong oxidizing agents to form various products depending on the reaction conditions.

Physical And Chemical Properties Analysis

  • Relatively high melting point: Due to the aromatic rings and multiple hydroxyl groups.
  • Low solubility in water: The presence of both hydrophobic (hydrocarbon) and hydrophilic (hydroxyl) groups may result in limited water solubility.
  • Potential solubility in organic solvents: Solubility in common organic solvents like methanol or dichloromethane is more likely.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.1

Exact Mass

340.1675

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

77-08-7

General Manufacturing Information

1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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